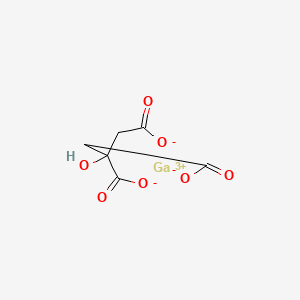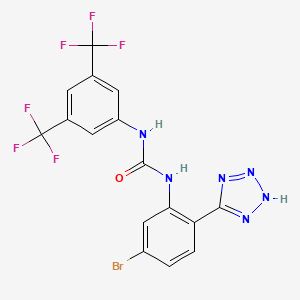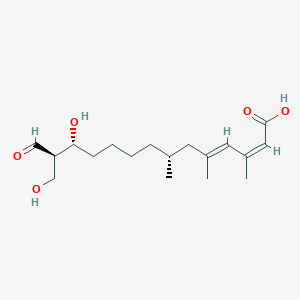![molecular formula C17H16N5O4- B10776424 2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate](/img/structure/B10776424.png)
2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Chromophore (His-Tyr-Gly) is a tripeptide chromophore found in green fluorescent proteins (GFP) and their variants. This chromophore is responsible for the fluorescence observed in these proteins, which has revolutionized the study of living systems by enabling visualization of biological processes in vivo using high-resolution spectroscopy techniques . The chromophore is formed through posttranslational modifications of the protein, resulting in a fluorescent compound upon excitation with visible light .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of the chromophore (His-Tyr-Gly) involves the cyclization of the chromophore-forming amino acid triad, followed by dehydration and oxidation to form the mature chromophore . The hydroxyl group of the tyrosine residue is easily ionized, enhancing the emission quantum yield and shifting the excitation wavelength .
Industrial Production Methods: Industrial production of chromophores typically involves recombinant protein production, where the gene encoding the fluorescent protein is inserted into a host organism such as Escherichia coli. The host organism then expresses the protein, which undergoes posttranslational modifications to form the chromophore .
Analyse Des Réactions Chimiques
Types of Reactions: Chromophore (His-Tyr-Gly) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions can alter the photophysical properties of the chromophore, such as its fluorescence emission wavelength and intensity .
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. Reaction conditions typically involve controlled pH and temperature to ensure the stability of the chromophore .
Major Products: The major products formed from these reactions include modified chromophores with altered fluorescence properties. For example, substitution of the tyrosine residue with other aromatic residues like phenylalanine or tryptophan can result in chromophores with different spectral properties .
Applications De Recherche Scientifique
Chromophore (His-Tyr-Gly) has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. In cell biology, it is used as a fluorescent marker to visualize processes in living organisms, monitor gene expression, and track the localization and migration of proteins . In medicine, it is used to visualize tumor progression, including migration, invasion, and metastasis of tumor cells . In industry, it is used in the development of biosensors and biomarkers for rapid screening of drug candidates .
Mécanisme D'action
The mechanism of action of chromophore (His-Tyr-Gly) involves the absorption of visible light, which excites the chromophore to a higher energy state. Upon returning to the ground state, the chromophore emits light, resulting in fluorescence . The molecular targets and pathways involved include the interaction of the chromophore with its immediate amino acid environment, which influences its photophysical properties .
Comparaison Avec Des Composés Similaires
- Chromophore (Ser-Tyr-Gly)
- Chromophore (Gly-Tyr-Gly)
- Chromophore (Phe-Tyr-Gly)
- Chromophore (Trp-Tyr-Gly)
Each of these chromophores has unique properties that make them suitable for specific applications in scientific research and industry .
Propriétés
Formule moléculaire |
C17H16N5O4- |
|---|---|
Poids moléculaire |
354.3 g/mol |
Nom IUPAC |
2-[2-[(1S)-1-amino-2-(1H-imidazol-5-yl)ethyl]-4-[(4-hydroxyphenyl)methylidene]-5-oxoimidazol-1-yl]acetate |
InChI |
InChI=1S/C17H17N5O4/c18-13(6-11-7-19-9-20-11)16-21-14(17(26)22(16)8-15(24)25)5-10-1-3-12(23)4-2-10/h1-5,7,9,13,23H,6,8,18H2,(H,19,20)(H,24,25)/p-1/t13-/m0/s1 |
Clé InChI |
FIDPOCJZDAHCBZ-ZDUSSCGKSA-M |
SMILES isomérique |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)[C@H](CC3=CN=CN3)N)CC(=O)[O-])O |
SMILES canonique |
C1=CC(=CC=C1C=C2C(=O)N(C(=N2)C(CC3=CN=CN3)N)CC(=O)[O-])O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3Z,6S)-6-Chloro-1-(2-{[(5-chloro-1-benzothiophen-3-yl)methyl]amino}ethyl)-3-({2-[(2R)-2-piperidinyl]ethyl}imino)-2-piperazinol](/img/structure/B10776364.png)
![4-(6-{[(4-Methylcyclohexyl)amino]methyl}-1,4-Dihydroindeno[1,2-C]pyrazol-3-Yl)benzoic Acid](/img/structure/B10776370.png)
![(2s,3s)-4-Cyclopropyl-3-{(3r,5r)-3-[2-Fluoro-4-(Methylsulfonyl)phenyl]-1,2,4-Oxadiazolidin-5-Yl}-1-[(3s)-3-Fluoropyrrolidin-1-Yl]-1-Oxobutan-2-Amine](/img/structure/B10776372.png)
![(2S)-1-(3H-Indol-3-yl)-3-{[5-(6-isoquinolinyl)-3-pyridinyl]oxy}-2-propanamine](/img/structure/B10776373.png)
![(3,4,8b-Trimethyl-3-oxido-2,3a-dihydro-1H-pyrrolo[2,3-b]indol-3-ium-7-yl) N-(2-ethylphenyl)carbamate](/img/structure/B10776376.png)
![(4R,6E,9S,10S,12E)-9,10,18-trihydroxy-16-methoxy-4-methyl-3-oxabicyclo[12.4.0]octadeca-1(14),6,12,15,17-pentaene-2,8-dione](/img/structure/B10776382.png)
![Iron(4+);2-[[2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate](/img/structure/B10776384.png)
![2-[[4-(2-Carboxyethyl)-2-[(2-oxidophenyl)methylideneamino]phenyl]iminomethyl]phenolate;iron(4+)](/img/structure/B10776385.png)
![(9alpha,13beta,17beta)-2-[(1z)-But-1-En-1-Yl]estra-1,3,5(10)-Triene-3,17-Diol](/img/structure/B10776395.png)



![(3R)-4-[2-[[(2R,3R,6R)-6-amino-2-methylpiperidin-3-yl]methylamino]ethyl]-5-chloro-2-(2,2-difluoro-2-pyridin-2-ylethyl)imino-1,3-dihydropyrazin-3-ol](/img/structure/B10776406.png)

